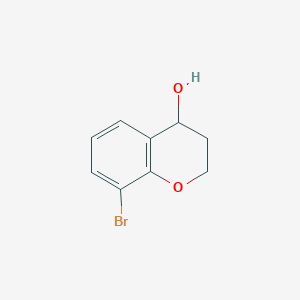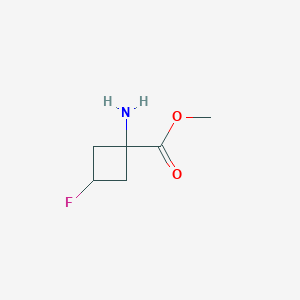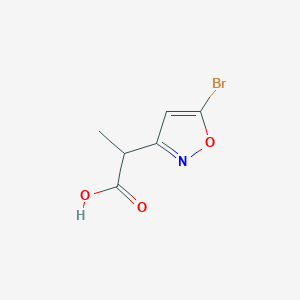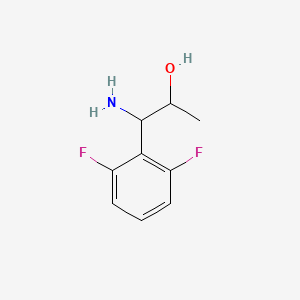![molecular formula C6H11ClFN B13029736 (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,5S)-5-fluoro-2-azabicyclo[221]heptane;hydrochloride is a bicyclic compound that contains a fluorine atom and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves the use of functionalized aminoproline esters. One common method is the epimerization-lactamization cascade reaction. This process involves the use of (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong bases and electron-withdrawing N-protective groups are key factors in the successful synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(1R,4S,5S)-5-fluoro-2-azabicyclo[221]heptane;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activity
Propiedades
Fórmula molecular |
C6H11ClFN |
|---|---|
Peso molecular |
151.61 g/mol |
Nombre IUPAC |
(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5+,6-;/m0./s1 |
Clave InChI |
SNXRMQLHOJPLRM-YAFCINRGSA-N |
SMILES isomérico |
C1[C@@H]2C[C@@H]([C@@H]1CN2)F.Cl |
SMILES canónico |
C1C2CC(C1CN2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



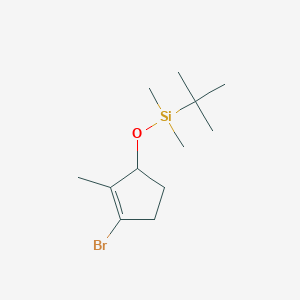

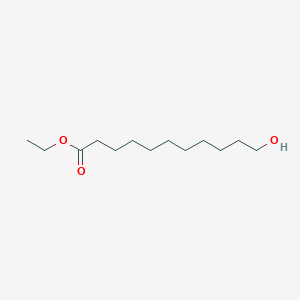

![3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029707.png)

![6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13029715.png)
